Scientists have used 3,4-DMA to study fundamental chemical interactions known as electron donor-acceptor (EDA) interactions. These interactions involve the transfer of electrons between molecules. In one study, researchers investigated the EDA interaction between 3,4-DMA and 2,3-dicyano-1,4-naphthoquinone (DCNQ) in solvents like chloroform and dichloromethane [1]. This research helps improve the understanding of electron transfer processes in various chemical systems.
*Source: Sigma-Aldrich product page on 3,4-Dimethylaniline:
3,4-DMA can act as a precursor in the synthesis of specific metal complexes. For instance, research explores using 3,4-DMA in reactions with Molybdenum compounds like MoO(X)2(dtc)2 (X = Cl or Br; dtc = diethyldithiocarbamate) to form ionic imido complexes [2]. These complexes possess unique properties and potential applications in catalysis or material science.
3,4-Dimethylaniline, also known as 3,4-xylidine, is an organic compound with the molecular formula C₈H₁₁N and a molecular weight of 121.18 g/mol. It appears as a pale brown crystalline solid and is categorized as a primary arylamine. The compound has a melting point of 49-51 °C and a boiling point of approximately 226 °C. Its solubility in water is limited to less than 1 g/L at 24 °C, but it is soluble in organic solvents like methanol .
3,4-Dimethylaniline is primarily used in the production of dyes, pesticides, and vitamin B2 (riboflavin). Its structure consists of an aniline backbone with two methyl groups attached to the benzene ring at the 3 and 4 positions, which influences its chemical reactivity and biological properties .
The biological activity of 3,4-dimethylaniline has been studied concerning its potential toxicity and mutagenicity. It has been classified as a suspected carcinogen and exhibits harmful effects upon ingestion. Toxicological studies indicate that it may cause mutations in certain bacterial strains, such as Salmonella typhimurium.
Furthermore, it has been shown to have some pharmacological activity, particularly in synthesizing riboflavin, where it acts as a substrate for various enzymatic reactions .
3,4-Dimethylaniline can be synthesized through several methods:
Studies have explored the interaction of 3,4-dimethylaniline with various electron acceptors and donors. For instance, it has been used to investigate electron donor-acceptor interactions with compounds like 2,3-dicyano-1,4-naphthoquinone in organic solvents such as chloroform and dichloromethane. These interactions are significant for understanding its reactivity and potential applications in organic synthesis .
Several compounds share structural similarities with 3,4-dimethylaniline. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
2,4-Dimethylaniline | C₈H₁₁N | Similar structure but different methyl group positions; used in dye synthesis. |
3-Methylaniline | C₇H₉N | Lacks one methyl group; commonly used in dye production and pharmaceuticals. |
4-Methylaniline | C₇H₉N | Isomeric form; also utilized in dye manufacturing but exhibits different reactivity patterns. |
What distinguishes 3,4-dimethylaniline from these similar compounds is its specific arrangement of methyl groups at the 3 and 4 positions on the benzene ring. This unique substitution pattern affects its physical properties, reactivity toward electrophiles, and biological activity compared to its isomers .
Acute Toxic;Health Hazard;Environmental Hazard